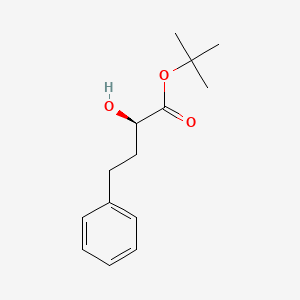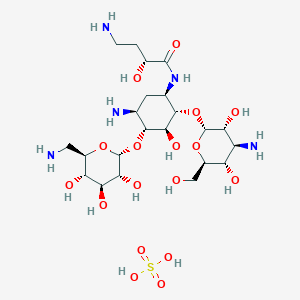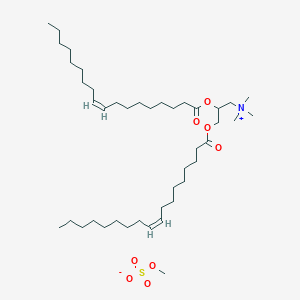
DOTAP Transfection Reagent
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DOTAP Transfection Reagent is a cationic derivative of trimethylammonium attached to two 18-carbon fatty acid tails, each with a single alkene group . It is a cationic liposome-forming compound useful for the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells .
Molecular Structure Analysis
The key structural element of DOTAP is its quaternary ammonium headgroup that is responsible for interactions with both nucleic acids and target cell membranes . The structure of DOTAP and how it interacts with halide counterions is important for assessing the suitability of DOTAP and its quaternary ammonium derivatives for transfection .Physical And Chemical Properties Analysis
DOTAP Transfection Reagent is a liquid form and is suitable for transfection . It has a molecular weight of 774.19 . The choice of counterion strongly affects both lipid packing and hydration of DOTAP, meaning that the choice of counterion requires careful consideration when similar lipids are used for transfection .Wissenschaftliche Forschungsanwendungen
Transfection of DNA
DOTAP can be used for the highly efficient transfection of DNA into eukaryotic cells . This includes the transfection of yeast artificial chromosomes (YACs) for both transient and stable gene expression .
Transfer of Negatively Charged Molecules
DOTAP is suitable for the efficient transfer of other negatively charged molecules . This includes RNA, oligonucleotides, and nucleotides .
Delivery of Ribonucleo-Protein (RNP) Complexes
DOTAP can be used to deliver ribonucleo-protein (RNP) complexes into research samples of mammalian cells . This can be useful in various research applications, including gene editing and protein studies .
Protein Delivery
DOTAP can also be used for the delivery of proteins into mammalian cells . This can be particularly useful in research studies involving protein function and interaction .
In Vitro Transfection Applications
DOTAP is one of the most widely used cationic lipids for gene transfection applications . It is proven to be efficient for in vitro transfection applications .
In Vivo Transfection Applications
In addition to in vitro applications, DOTAP is also efficient for in vivo transfection applications . This makes it a versatile tool in both laboratory and clinical research settings .
Structure-Activity Relationship Studies
Various analogues of DOTAP are available for structure-activity relationship studies . This allows researchers to study the effects of different structural modifications on the activity of the compound .
Gene Expression Studies
Given its ability to efficiently transfect DNA into eukaryotic cells, DOTAP is often used in gene expression studies . This includes both transient and stable gene expression .
Wirkmechanismus
Target of Action
DOTAP, or 1,2-dioleoyl-3-trimethylammonium propane, is a cationic lipid used for the liposomal transfection of oligonucleotides in gene therapy . The primary targets of DOTAP are nucleic acids and target cell membranes . It is suitable for transient and stable transfection of mammalian cell lines with DNA (plasmids, bacmids) and modified nucleic acids (antisense oligonucleotides) .
Mode of Action
The key structural element of DOTAP is its quaternary ammonium headgroup, which is responsible for interactions with both nucleic acids and target cell membranes . The choice of counterion strongly affects both lipid packing and hydration of DOTAP, which are fundamental to the design of a major class of transfection lipids .
Biochemical Pathways
The biochemical pathways affected by DOTAP are primarily related to the delivery of therapeutic nucleic acids. DOTAP is used in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, particularly mRNA vaccines and siRNA cancer treatments .
Pharmacokinetics
The optimal working concentration of dotap is dependent on several parameters, including the cell line being used, concentration and type of nucleic acid (dna, rna), and incubation time .
Result of Action
The result of DOTAP’s action is the successful transfection of cells with nucleic acids. This is achieved through the formation of lipoplexes, which are complexes of cationic lipids and nucleic acids. These lipoplexes are taken up by cells, allowing the nucleic acids to be released and expressed within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of DOTAP. For instance, the solutions of DNA or RNA and DOTAP transfection reagent should have ambient temperature and should be gently vortexed prior to use . Moreover, the presence of serum can affect the efficiency of transfections produced by DOTAP .
Zukünftige Richtungen
DOTAP Transfection Reagent is receiving renewed attention due to recent successes with its use in lipid nanoparticle formulations for intracellular delivery of therapeutic nucleic acids, particularly COVID-19 mRNA vaccines and siRNA cancer treatments . The influence of various factors in the formulation of DOTAP cationic lipid nanoparticles is being studied to improve drug delivery of nucleic acid-based vaccines and therapies .
Eigenschaften
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;methyl sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.CH4O4S/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;1-5-6(2,3)4/h20-23,40H,6-19,24-39H2,1-5H3;1H3,(H,2,3,4)/q+1;/p-1/b22-20-,23-21-; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMRWWHFJMENJH-LQDDAWAPSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.COS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.COS(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H83NO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DOTAP Transfection Reagent | |
CAS RN |
144189-73-1 |
Source


|
| Record name | DOTAP methyl sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144189-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3β,20S)-4,4,20-Trimethyl-21-[[tris(isopropyll)silyl]oxy]-pregn-5-en-3-ol 3-Benzoate](/img/no-structure.png)

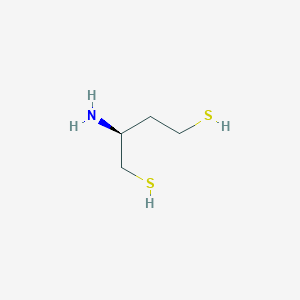
![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
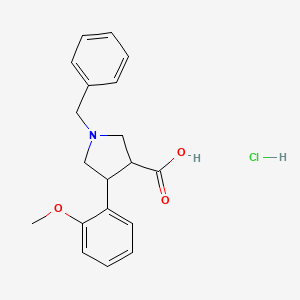

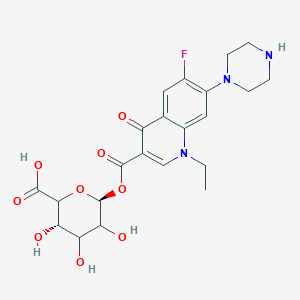
![(6S,8S,9R,10S,11S,13S,14S)-17-Acetyl-6,9-difluoro-11-hydroxy-10,13-dimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1146061.png)

